Gomisin S

Description

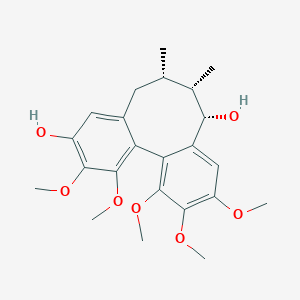

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNANNZAGLCKFOL-ZKTNFTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)OC)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gomisin S: A Technical Guide to its Discovery and Isolation from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dibenzocyclooctadiene lignan, Gomisin S, a natural product of the medicinal plant Schisandra chinensis. While the formal "discovery" of this compound is not documented in a standalone publication, its isolation is emblematic of the broader scientific exploration of Schisandra species, which has yielded a diverse array of bioactive lignans. This document synthesizes established methodologies for the isolation of dibenzocyclooctadiene lignans to present a comprehensive protocol for obtaining this compound. Furthermore, it contextualizes its potential biological significance by examining the well-documented activities of its close structural analogs.

Physicochemical Properties of this compound

This compound is a structurally complex lignan with the following properties:

| Property | Value |

| Molecular Formula | C₂₃H₃₀O₇ |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | (9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol |

Experimental Protocol: Isolation of this compound from Schisandra chinensis

The following protocol is a synthesized methodology based on established procedures for the isolation of dibenzocyclooctadiene lignans from Schisandra chinensis fruits.

Extraction

-

Preparation of Plant Material : Dried fruits of Schisandra chinensis are pulverized into a fine powder.

-

Solvent Extraction : The powdered plant material is subjected to extraction with a non-polar solvent to isolate the lignan-rich fraction. A common method is Soxhlet extraction with petroleum ether or n-hexane. Alternatively, maceration with methanol or ethanol at room temperature can be employed.

-

Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of various compounds, is subjected to a multi-step chromatographic purification process.

-

Silica Gel Column Chromatography :

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

Elution is performed with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 100:0 to 0:100 n-hexane:ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm).

-

Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography :

-

The lignan-rich fractions from the silica gel column are further purified using a Sephadex LH-20 column.

-

Elution is typically carried out with a solvent system such as dichloromethane/methanol (1:1) to separate compounds based on their molecular size and polarity.

-

Fractions are again collected and analyzed by TLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Final purification to obtain this compound in high purity is achieved by preparative reverse-phase HPLC (RP-HPLC).

-

A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is evaporated to yield pure this compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Quantitative Data for Related Lignans

| Lignan | Yield (% of starting plant material) | Reference |

| Deoxyschisandrin | 0.0156% | [1] |

| Gomisin N | 0.0173% | [1] |

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity and Signaling Pathways of Related Gomisins

Currently, there is a lack of specific research on the biological activities and associated signaling pathways of this compound. However, numerous studies on other gomisins isolated from Schisandra chinensis provide valuable insights into the potential therapeutic effects of this class of compounds. The following table and diagrams summarize the known activities of several prominent gomisins.

| Gomisin | Biological Activity | Affected Signaling Pathway(s) |

| Gomisin A | Hepatoprotective, Anti-inflammatory, Antioxidant, Reverses multidrug resistance | Inhibits NF-κB pathway, Modulates P-glycoprotein and Protein Kinase C |

| Gomisin C | Suppresses lipid accumulation | Inhibits JAK2-STAT signaling pathway |

| Gomisin J | Anticancer, Vasorelaxant | Induces apoptosis and necroptosis, Activates eNOS |

| Gomisin L1 | Induces apoptosis in cancer cells | Mediated by NADPH oxidase and Reactive Oxygen Species (ROS) |

| Gomisin N | Anti-inflammatory, Sedative, Pro-apoptotic in cancer cells | Inhibits MAPK (p38, ERK, JNK) pathways, Modulates serotonergic and GABAergic systems, Suppresses NF-κB and EGFR survival pathways |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by Gomisin C and Gomisin N, providing a reference for potential mechanisms of action for this compound.

Conclusion

This compound is a member of the pharmacologically significant class of dibenzocyclooctadiene lignans from Schisandra chinensis. While its individual discovery and biological profile are yet to be fully elucidated, established methodologies for the isolation of its analogs provide a clear path for its procurement for further research. The potent and diverse biological activities of other gomisins, particularly in the areas of cancer, inflammation, and metabolic disorders, underscore the therapeutic potential of this class of natural products and highlight this compound as a compelling candidate for future drug discovery and development efforts.

References

The Biosynthesis of Gomisin S in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin S, a dibenzocyclooctadiene lignan found in Schisandra chinensis, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from its primary metabolic precursors to the final intricate structure. It details the key enzymatic steps, intermediate compounds, and the cellular machinery involved. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway to facilitate a deeper understanding for researchers in the field.

Introduction to this compound and Dibenzocyclooctadiene Lignans

This compound belongs to the dibenzocyclooctadiene class of lignans, which are natural phenols characterized by a unique eight-membered ring structure. These compounds are predominantly found in the plant genus Schisandra, particularly in the fruits of Schisandra chinensis. The complex stereochemistry and significant biological activities of these lignans, including hepatoprotective, anti-inflammatory, and neuroprotective effects, have made their biosynthesis a subject of intense research.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway , a major route in plant secondary metabolism that produces a wide array of phenolic compounds. The pathway can be broadly divided into three main stages:

-

Formation of Monolignols: The synthesis of the basic building blocks.

-

Oxidative Coupling: The dimerization of monolignols to form the lignan backbone.

-

Post-Coupling Modifications: A series of enzymatic reactions that modify the lignan scaffold to produce the diverse array of dibenzocyclooctadiene lignans, including this compound.

Stage 1: The Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey to this compound begins with the amino acid L-phenylalanine . A series of enzymatic reactions converts L-phenylalanine into coniferyl alcohol , one of the primary monolignols.

The key enzymes involved in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Stage 2: Oxidative Coupling to Form the Lignan Backbone

Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the initial lignan structure. This crucial step is mediated by dirigent proteins (DIRs) and laccases . The dirigent proteins guide the coupling of the monolignol radicals, which are generated by laccases, to form a specific stereoisomer. In the case of many dibenzocyclooctadiene lignans, the initial product is (+)-pinoresinol .

Stage 3: Post-Coupling Modifications and Formation of this compound

Following the formation of (+)-pinoresinol, a series of reductive and oxidative modifications occur to form the dibenzocyclooctadiene scaffold and ultimately this compound.

-

Reduction to Lariciresinol and Secoisolariciresinol: (+)-Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form (+)-lariciresinol and then (-)-secoisolariciresinol.

-

Formation of the Dibenzocyclooctadiene Ring: This is a critical and less understood step. It is hypothesized that a specific cytochrome P450 monooxygenase (CYP) catalyzes the intramolecular oxidative coupling of a precursor like secoisolariciresinol or a derivative thereof to form the characteristic eight-membered ring of the dibenzocyclooctadiene lignans. This would lead to a precursor such as schisandrin .

-

Final Tailoring Steps to this compound: The final steps in the biosynthesis of this compound from a schisandrin-like precursor likely involve specific hydroxylations and methylations, catalyzed by other cytochrome P450s and O-methyltransferases (OMTs) . The exact sequence and enzymes for these final modifications to yield the specific substitution pattern of this compound are still under investigation.

An In-depth Technical Guide to the Pharmacological Properties of Gomisins

Introduction

Gomisins are a class of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. While the user's request specified Gomisin S, a thorough review of the scientific literature reveals a significant scarcity of specific research on this particular compound. In contrast, several other members of the gomisin family, notably Gomisin A, G, J, M2, and N, have been extensively studied for their diverse and potent pharmacological activities. This technical guide, therefore, provides a comprehensive overview of the pharmacological properties of these well-researched gomisins, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is organized to facilitate a deep understanding of their mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate these properties.

Core Pharmacological Properties

Gomisins exhibit a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective activities. These properties are attributed to their ability to modulate various cellular signaling pathways.

Anti-Cancer Properties

Several gomisins have demonstrated significant anti-cancer activity in a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), necroptosis, and the inhibition of cancer cell proliferation and metastasis.

Quantitative Data on Anti-Cancer Effects

| Gomisin | Cancer Cell Line | Effect | Concentration/Dosage | Citation |

| Gomisin J | MCF7 (breast cancer) | Cytotoxicity, Induction of necroptosis | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [1][2][3] |

| Gomisin J | MDA-MB-231 (breast cancer) | Cytotoxicity, Induction of apoptosis | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [1][2][3] |

| Gomisin L1 | A2780 (ovarian cancer) | IC50 | 21.92 ± 0.73 µM | [4] |

| Gomisin L1 | SKOV3 (ovarian cancer) | IC50 | 55.05 ± 4.55 µM | [4] |

| Gomisin M2 | MDA-MB-231, HCC1806 (breast cancer) | Inhibition of proliferation | 10 µM in a zebrafish xenograft model | [5] |

| Gomisin N | HeLa (cervical cancer) | Sensitization to TRAIL-induced apoptosis | 100 µM Gomisin N with 100 ng/ml TRAIL decreased viability to 7% | [6] |

| Gomisin N | HepG2, HCCLM3 (liver cancer) | Reduced cell viability, induced apoptosis | Not specified | [7] |

Signaling Pathways in Anti-Cancer Activity

Gomisins exert their anti-cancer effects by modulating key signaling pathways. For instance, Gomisin N has been shown to inhibit the PI3K-Akt pathway in liver cancer cells[7]. Gomisin J can induce both apoptosis and necroptosis, making it effective against apoptosis-resistant cancer cells[1][2]. Gomisin L1 induces apoptosis in ovarian cancer cells through the generation of reactive oxygen species (ROS) via NADPH oxidase[4].

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Gomisin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Gomisin S and its closely related analogues. The Gomisin family of lignans, isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. This document synthesizes findings from multiple studies to elucidate the molecular pathways underlying their anti-inflammatory and anti-cancer effects, presenting quantitative data and detailed experimental protocols to support further research and development.

Anti-Inflammatory Mechanisms

Gomisins exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory mediators and the suppression of critical signaling cascades.

Inhibition of NF-κB and STAT1 Signaling

Gomisin M2 has been shown to alleviate atopic dermatitis-like skin lesions and psoriasis-like skin inflammation by inhibiting the activation of STAT1 and NF-κB.[1][2] In tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) stimulated HaCaT keratinocytes, Gomisin M2 suppressed the phosphorylation of STAT1, the degradation of IκBα, and the subsequent nuclear translocation of the NF-κB p65 subunit.[1] This dual inhibition leads to a downstream reduction in the gene expression of inflammatory cytokines and chemokines such as IL-1β, IL-6, CXCL8, and CCL22.[1] Similarly, Gomisin R has demonstrated significant anti-inflammatory activity by inhibiting the mRNA and protein expression of TNF-α, IL-1β, IL-6, and NF-κB p65, while increasing the expression of the inhibitory protein IκB-α in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

Modulation of the HO-1/Nrf-2 Pathway

Several Gomisins, including G and J, exhibit anti-inflammatory activity through the induction of heme oxygenase-1 (HO-1) expression.[3] This effect is mediated by the activation of Nuclear factor erythroid 2-related factor 2 (Nrf-2), a key transcription factor in the antioxidant response.[3] In LPS-stimulated Raw264.7 macrophages, Gomisins G and J enhanced Nrf-2 nuclear translocation, leading to increased HO-1 expression.[3] The induction of HO-1, in turn, inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]

Attenuation of MAPK Signaling

Gomisin J, Gomisin N, and Schisandrin C have been found to reduce the production of nitric oxide (NO) and the expression and secretion of pro-inflammatory cytokines in LPS-stimulated Raw 264.7 cells.[4][5] These inhibitory effects are attributed to the blockage of the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[4][5]

Quantitative Data on Anti-Inflammatory Effects

| Gomisin | Cell Line | Stimulant | Measured Effect | IC50 / Concentration | Reference |

| Gomisin M2 | HaCaT | TNF-α/IFN-γ | Inhibition of IL-1β, IL-6, CXCL8, CCL22 mRNA | Not specified | [1] |

| Gomisin G & J | Raw264.7 | P. gingivalis LPS | Inhibition of TNF-α, IL-1β, IL-6 production | Not cytotoxic up to 40 μM | [3] |

| Gomisin J, N, & Schisandrin C | Raw 264.7 | LPS | Reduction of NO production | Not specified | [4][5] |

| Gomisin R | RAW264.7 | LPS | Inhibition of TNF-α, IL-1β, IL-6 release | Not specified |

Signaling Pathway Diagram: Anti-Inflammatory Action of Gomisins

Caption: Gomisin's anti-inflammatory signaling pathways.

Anti-Cancer Mechanisms

Gomisins have demonstrated significant anti-cancer activity in various cancer cell lines through the induction of apoptosis, inhibition of proliferation, and modulation of cancer stem cell pathways.

Induction of Apoptosis

Gomisin M2 induces apoptosis in triple-negative breast cancer (TNBC) cells (MDA-MB-231 and HCC1806) in a dose-dependent manner.[6] This is mediated through the cleavage of PARP and Caspase-3.[6] Gomisin L1 also induces apoptotic cell death in human ovarian cancer cells (A2780 and SKOV3).[7][8] The mechanism involves an increase in intracellular reactive oxygen species (ROS) production, which is attenuated by the antioxidant N-acetyl cysteine.[7][8] The source of ROS is linked to the regulation of NADPH oxidase (NOX).[7] Furthermore, Gomisin N enhances TNF-α-induced apoptosis in HeLa cells by suppressing the pro-survival NF-κB and EGFR signaling pathways.[9]

Inhibition of Cancer Cell Proliferation and Metastasis

Gomisin M2 inhibits the proliferation of TNBC cell lines and suppresses the formation of mammospheres, indicating an effect on breast cancer stem cells (BCSCs).[6][10] This is associated with the downregulation of the Wnt/β-catenin self-renewal pathway.[6][10] In non-small cell lung cancer (NSCLC), Gomisin A has been shown to inhibit cell viability, migration, and invasion, and induce cell cycle arrest.[11] The therapeutic mechanism may be related to the inhibition of the PI3K-Akt signaling pathway.[11]

Quantitative Data on Anti-Cancer Effects

| Gomisin | Cell Line | Effect | IC50 Value | Reference |

| Gomisin M2 | MDA-MB-231 | Inhibition of proliferation | 60 μM (48h) | [6] |

| Gomisin M2 | HCC1806 | Inhibition of proliferation | 57 μM (48h) | [6] |

| Gomisin M2 | MCF10A (non-cancerous) | Inhibition of proliferation | > 80 μM (48h) | [6] |

| Gomisin L1 | A2780 | Cytotoxicity | 21.92 ± 0.73 μM | [7] |

| Gomisin L1 | SKOV3 | Cytotoxicity | 55.05 ± 4.55 μM | [7] |

Signaling Pathway Diagram: Anti-Cancer Action of Gomisins

Caption: Gomisin's anti-cancer signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the in vitro effects of Gomisins.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Gomisins on cancer and non-cancerous cell lines.

-

Procedure:

-

Seed cells (e.g., MDA-MB-231, HCC1806, MCF10A, A2780, SKOV3) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its analogues (e.g., 0-100 μM) for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.[6][7]

-

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways affected by Gomisins.

-

Procedure:

-

Treat cells with this compound or its analogues at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT1, STAT1, p-p65, p65, IκBα, cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1][6]

-

Flow Cytometry for Apoptosis Analysis

-

Objective: To quantify the percentage of apoptotic and necrotic cells following Gomisin treatment.

-

Procedure:

-

Treat cells with different concentrations of this compound or its analogues for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6]

-

Mammosphere Formation Assay

-

Objective: To assess the effect of Gomisins on the self-renewal capacity of cancer stem cells.

-

Procedure:

-

Culture single cells from a cancer cell line (e.g., MDA-MB-231) in ultra-low attachment plates or flasks.

-

Use serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.

-

Treat the cells with various concentrations of this compound or its analogues.

-

Incubate for 7-10 days to allow for the formation of mammospheres.

-

Count the number of mammospheres and measure their size using a microscope equipped with a camera and imaging software.

-

Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.[6]

-

This guide provides a foundational understanding of the in vitro mechanisms of this compound and its analogues. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these promising natural compounds.

References

- 1. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 10. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin S biological activities and therapeutic potential

An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of Gomisin Lignans

Executive Summary

Introduction

Schisandra chinensis (five-flavor berry) is a plant that has been utilized for centuries in traditional medicine, particularly in East Asia.[1] Its bioactive properties are largely attributed to a group of lignans, with gomisins being among the most prominent.[1] These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities. This guide provides a detailed exploration of the biological mechanisms and therapeutic prospects of the gomisin family of lignans.

Biological Activities of Gomisins

Gomisins exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

Several gomisins have demonstrated significant anticancer effects across a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, necroptosis, and cell cycle arrest, as well as the inhibition of metastasis.

-

Gomisin A has been shown to enhance the antitumor effect of paclitaxel in ovarian cancer by suppressing oxidative stress.[2] It also exhibits anticancer and antiangiogenic properties and can reverse multidrug resistance in cancer cells.[2] In non-small cell lung cancer (NSCLC), Gomisin A inhibits cell viability, migration, and invasion while inducing apoptosis and cell cycle arrest.[3]

-

Gomisin J displays strong cytotoxic effects against various cancer cell lines.[4][5] Notably, it induces necroptosis in apoptosis-resistant MCF7 breast cancer cells and apoptosis in MDA-MB-231 cells.[4][5]

-

Gomisin L1 has shown potent cytotoxic activity against A2780 and SKOV3 ovarian cancer cells by inducing apoptosis.[6]

-

Gomisin M2 inhibits the proliferation of breast cancer stem cells and promotes apoptosis in triple-negative breast cancer cell lines.[7] It has also been shown to block the growth of breast cancer stem cells in a zebrafish xenograft model.[7]

-

Gomisin N has been reported to reduce the viability of and induce apoptosis in HepG2 liver cancer cells.[8][9] It also enhances TRAIL-induced apoptosis in cancer cells.[9]

Anti-inflammatory Activity

Gomisins possess potent anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

-

Gomisin A exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory molecules.[10]

-

Gomisin G and J inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS).[11] This anti-inflammatory activity is mediated through the induction of Heme Oxygenase-1 (HO-1) expression.[11]

-

Gomisin J, N, and Schisandrin C have been found to reduce nitric oxide (NO) production in LPS-stimulated murine macrophages.[12][13] They also decrease the expression and secretion of pro-inflammatory cytokines by blocking the phosphorylation of p38 MAPK, ERK1/2, and JNK.[12][13]

-

Gomisin M2 has demonstrated the ability to ameliorate atopic dermatitis-like skin lesions by inhibiting the activation of STAT1 and NF-κB.[14]

-

Gomisin N has been shown to decrease the production of inflammatory cytokines in human periodontal ligament cells by inhibiting the TNF-α-stimulated ERK and JNK pathways.[15] It also suppresses the expression of inducible nitric oxide synthase (iNOS) in rat hepatocytes.[16]

Neuroprotective Activity

Certain gomisins have shown promise in protecting against neuronal damage and cognitive impairment, suggesting their potential in treating neurodegenerative diseases.

-

Gomisin A has been reported to have neuroprotective properties.[17]

-

Gomisin J has been found to attenuate cerebral ischemia/reperfusion injury in rats by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.[18][19][20]

-

Gomisin N has demonstrated neuroprotective effects in models of Alzheimer's disease.[21] It has been shown to rescue cognitive impairment by targeting GSK3β and activating the Nrf2 signaling pathway to combat oxidative stress.[21]

Hepatoprotective Activity

Hepatoprotection is one of the most well-documented activities of gomisins, with several members of this family showing protective effects against various forms of liver injury.

-

Gomisin A protects the liver from harmful chemicals by inhibiting cytochrome P450-3A4.[11] It has also been shown to have anti-apoptotic and hepatoprotective effects against fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide.[22] Furthermore, it can protect against carbon tetrachloride-induced acute liver injury by mitigating oxidative stress and inflammation.[23]

-

Gomisin N has been shown to alleviate ethanol-induced liver injury by improving lipid metabolism and reducing oxidative stress.[24] It is also involved in the hepatoprotective effects of Schisandra chinensis extract.[16]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various gomisins as reported in the literature.

Table 1: Anticancer Activity of Gomisins (IC50 Values)

| Gomisin | Cell Line | Activity | IC50 Value | Reference |

| Gomisin J | MCF7 (Breast Cancer) | Cytotoxicity | <10 µg/ml (proliferation suppression), >30 µg/ml (viability decrease) | [4][5] |

| Gomisin J | MDA-MB-231 (Breast Cancer) | Cytotoxicity | <10 µg/ml (proliferation suppression), >30 µg/ml (viability decrease) | [4][5] |

| Gomisin L1 | HL-60 (Leukemia) | Cytotoxicity | 82.02 µM | [6] |

| Gomisin L1 | HeLa (Cervical Cancer) | Cytotoxicity | 166.19 µM | [6] |

| Gomisin L1 | MCF7 (Breast Cancer) | Cytotoxicity | > 200 µM | [6] |

| Gomisin M2 | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Significant increase at 10, 20, 40, 80 µM | [7] |

| Gomisin M2 | HCC1806 (Breast Cancer) | Apoptosis Induction | Significant increase at 10, 20, 40, 80 µM | [7] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[25][26]

Table 2: Effects of Gomisins on Ion Channels

| Gomisin | Channel | Cell Line | Effect | IC50 Value | Reference |

| Gomisin A | Voltage-gated Na+ current (Peak) | GH3 (Pituitary Tumor) | Inhibition | 6.2 µM | [17] |

| Gomisin A | Voltage-gated Na+ current (End-pulse) | GH3 (Pituitary Tumor) | Inhibition | 0.73 µM | [17] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of gomisin's biological activities.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines such as MCF7, MDA-MB-231 (breast cancer)[4][5], A2780, SKOV3 (ovarian cancer)[2][6], HepG2 (liver cancer)[8], and murine macrophage cell line Raw264.7[11][12] are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[27]

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of gomisins for specified durations. MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured using a microplate reader to determine the percentage of viable cells.[2]

-

Colony Formation Assay: Cells are seeded at low density in 6-well plates and treated with gomisins for an extended period (e.g., 2 weeks). After incubation, the colonies are fixed, stained (e.g., with Wright-Giemsa stain), and colonies containing more than 50 cells are counted to determine the clonogenic survival.[2]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: To analyze apoptosis, cells are treated with gomisins, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] For cell cycle analysis, treated cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed using a suitable lysis buffer, and the total protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, MAPKs, NF-κB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]

In Vivo Animal Models

-

Ovarian Cancer Mouse Model: A2780 cells are subcutaneously injected into the backs of mice. The mice are then treated with gomisins, paclitaxel, or a combination, and tumor growth is monitored over time.[2]

-

Cerebral Ischemia/Reperfusion Rat Model: A middle cerebral artery occlusion/reperfusion (MCAO/R) model is used to induce cerebral ischemia. Rats are treated with Gomisin J, and neurological deficits, infarct volume, and biomarkers of apoptosis, inflammation, and oxidative stress are assessed.[18][19]

-

Breast Cancer Zebrafish Xenograft Model: CSC-enriched breast cancer cells labeled with a fluorescent dye are microinjected into zebrafish embryos. The embryos are then treated with Gomisin M2, and tumor growth and metastasis are monitored using fluorescence microscopy.[7]

Signaling Pathways and Mechanisms of Action

Gomisins exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Caption: Anticancer signaling pathways modulated by Gomisin N and Gomisin M2.

Caption: Anti-inflammatory mechanisms of various Gomisins.

Caption: Neuroprotective signaling pathway of Gomisin N.

Conclusion and Future Directions

The gomisin family of lignans, derived from Schisandra chinensis, represents a rich source of bioactive compounds with significant therapeutic potential. The extensive research on Gomisins A, G, J, L1, M2, and N has revealed their potent anticancer, anti-inflammatory, neuroprotective, and hepatoprotective activities. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways related to cell death, inflammation, and oxidative stress.

While the existing data are promising, further research is warranted. The lack of specific information on "Gomisin S" suggests that there may be other, less-studied gomisins with unique pharmacological profiles awaiting discovery. Future studies should focus on:

-

Comprehensive profiling of all gomisin compounds from Schisandra chinensis.

-

Elucidation of the precise molecular targets of individual gomisins.

-

Preclinical and clinical studies to evaluate the safety and efficacy of the most promising gomisins for specific disease indications.

-

Structure-activity relationship (SAR) studies to guide the synthesis of novel gomisin analogs with improved potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells | MDPI [mdpi.com]

- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 26. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 27. researchgate.net [researchgate.net]

The Anticancer Potential of Gomisin S and Its Analogs: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the anticancer effects of Gomisin S and its related lignan compounds isolated from Schisandra chinensis. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds in various cancer cell lines.

Executive Summary

Gomisins, a class of dibenzocyclooctadiene lignans, have demonstrated significant potential as anticancer agents. This guide synthesizes findings from multiple studies, focusing on the cytotoxic and cytostatic effects of Gomisin A, G, J, L1, M2, and N across a spectrum of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/Akt, mTOR, and Wnt/β-catenin. This document serves as a comprehensive resource, presenting quantitative data in accessible tables, outlining detailed experimental protocols, and providing clear visualizations of the molecular mechanisms involved.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and cell cycle inhibitory effects of various Gomisins on specific cancer cell lines.

Table 2.1: Cytotoxicity of Gomisins (IC50 Values)

| Gomisin | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 | [1][2] |

| Gomisin L1 | SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | [1][2] |

| Gomisin L1 | HL-60 | Leukemia | 82.02 | [2] |

| Gomisin L1 | HeLa | Cervical Cancer | 166.19 | [2] |

| Gomisin J | MCF7 | Breast Cancer | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [3][4][5] |

| Gomisin J | MDA-MB-231 | Breast Cancer | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [3][4][5] |

Table 2.2: Effects of Gomisins on Cell Cycle Distribution

| Gomisin | Cell Line | Cancer Type | Effect | Citation |

| Gomisin G | MDA-MB-231 | Triple-Negative Breast Cancer | G1 phase arrest | [6] |

| Gomisin A | HeLa | Cervical Cancer | G1 phase arrest (enhanced by TNF-α) | [7] |

| Gomisin A | A2780 | Ovarian Cancer | G2/M phase arrest (in combination with Paclitaxel) | [8] |

| Gomisin A | SKOV3 | Ovarian Cancer | G2/M phase arrest (in combination with Paclitaxel) | [8] |

| Gomisin A | CT26 | Colorectal Cancer | G0/G1 phase arrest | [9] |

| Gomisin A | HT29 | Colorectal Cancer | G0/G1 phase arrest | [9] |

| Gomisin G | LoVo | Colon Cancer | Sub-G1 accumulation (apoptosis) | [10] |

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of Gomisin's anticancer effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the desired Gomisin compound for the specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with the Gomisin compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the Gomisin compound as required.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Gomisins are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

Caption: Gomisin N inhibits the PI3K/Akt pathway and regulates mTOR-ULK1 signaling.[11]

Caption: Gomisin G induces G1 cell cycle arrest by downregulating p-Akt and Cyclin D1.[6]

Caption: Gomisin L1 induces apoptosis via NOX-mediated ROS production.[1][2]

Caption: Gomisin M2 downregulates the Wnt/β-catenin pathway in breast cancer cells.[12]

Caption: A general experimental workflow for screening the anticancer effects of Gomisins.

Conclusion and Future Directions

The collective evidence strongly supports the anticancer properties of this compound and its analogs. These compounds exert their effects through multifaceted mechanisms, including the induction of programmed cell death and the inhibition of cell proliferation via cell cycle arrest. The modulation of key oncogenic signaling pathways underscores their potential as targeted therapeutic agents.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models and assess the pharmacokinetic and pharmacodynamic properties of these compounds.

-

Combination therapies: To investigate potential synergistic effects with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.[8]

-

Structure-activity relationship (SAR) studies: To identify the key chemical moieties responsible for the anticancer activity and to guide the synthesis of more potent and selective analogs.

-

Elucidation of further mechanisms: While significant progress has been made, further investigation into other potential targets and signaling pathways is warranted.

This guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural products.

References

- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin S and Its Role in Apoptosis and Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin S belongs to a class of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis. This plant has a long history of use in traditional medicine, and its constituent lignans are now the subject of intense scientific scrutiny for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] While research on the specific role of this compound in programmed cell death is still emerging, studies on structurally similar gomisins, such as Gomisin J and Gomisin N, provide a strong framework for understanding its potential mechanisms of action in inducing apoptosis and necroptosis. This guide synthesizes the current knowledge on the role of gomisins in these critical cellular processes, offering a technical overview for researchers and drug development professionals.

Core Concepts: Apoptosis and Necroptosis

Apoptosis is a form of programmed cell death characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response. It is a critical process for tissue homeostasis and development.

Necroptosis, on the other hand, is a regulated form of necrosis, or inflammatory cell death. It is typically activated when apoptosis is inhibited and is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. This pathway is increasingly recognized as a crucial player in various pathological conditions and as a potential therapeutic target in cancer.

Gomisins in Apoptosis: A Mechanistic Overview

Several gomisins have demonstrated pro-apoptotic activity in various cancer cell lines. The underlying mechanisms often involve the modulation of key signaling pathways that control cell survival and death.

Enhancement of TRAIL-Induced Apoptosis by Gomisin N

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. Gomisin N has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[3]

The proposed mechanism involves the following key steps:

-

Increased Generation of Reactive Oxygen Species (ROS): Gomisin N treatment leads to an increase in intracellular ROS levels.[3]

-

Upregulation of Death Receptors (DR4 and DR5): The elevated ROS levels subsequently lead to the transcriptional upregulation of TRAIL receptors, DR4 and DR5.[3]

-

Activation of the Extrinsic Apoptotic Pathway: Increased expression of DR4 and DR5 enhances the cellular response to TRAIL, leading to the activation of the extrinsic apoptotic pathway. This is evidenced by the increased cleavage of caspase-8 and caspase-3, key executioners of apoptosis.[3]

Inhibition of Pro-Survival Pathways by Gomisin N

In the context of TNF-α-induced apoptosis, Gomisin N has been shown to inhibit pro-survival signaling pathways, thereby tipping the balance towards cell death. Specifically, Gomisin N inhibits the activation of NF-κB and the EGFR signaling pathways, both of which are known to promote cell survival and are often dysregulated in cancer.[4]

Gomisins in Necroptosis: A Novel Anti-Cancer Strategy

The ability to induce necroptosis is a particularly attractive therapeutic strategy for cancers that have developed resistance to apoptosis. Gomisin J has been identified as a potent inducer of necroptosis, especially in apoptosis-resistant cancer cells.[1][5]

Induction of Necroptosis in Apoptosis-Resistant Cells by Gomisin J

In breast cancer cell lines, Gomisin J has been shown to induce necroptosis in apoptosis-resistant MCF7 cells, while primarily inducing apoptosis in MDA-MB-231 cells.[1][5] This suggests that Gomisin J can exploit different cell death pathways depending on the cellular context. The induction of necroptosis is a promising approach to overcome the limitations of conventional pro-apoptotic cancer therapies.

Quantitative Data on Gomisin Activity

The following tables summarize the quantitative data from key studies on the effects of gomisins on cell viability and apoptosis.

Table 1: Cytotoxicity of Gomisins in Cancer Cell Lines

| Gomisin | Cell Line | Assay | IC50 | Incubation Time (h) | Reference |

| Gomisin J | MCF7 | MTT Assay | <10 µg/mL (suppressed proliferation), >30 µg/mL (decreased viability) | Not specified | [1][5] |

| Gomisin J | MDA-MB-231 | MTT Assay | <10 µg/mL (suppressed proliferation), >30 µg/mL (decreased viability) | Not specified | [1][5] |

| Gomisin N | HeLa | WST-1 Assay | ~50 µM (in combination with TRAIL) | 24 | [6] |

Table 2: Effect of Gomisin N on TRAIL-Induced Apoptosis in HeLa Cells

| Treatment | Apoptotic Cells (%) | Reference |

| Control | <5 | [3] |

| TRAIL (100 ng/mL) | ~15 | [3] |

| Gomisin N (100 µM) + TRAIL (100 ng/mL) | ~66 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of gomisin research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of gomisins on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (or other gomisins) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis and Necroptosis Markers

This protocol is used to detect the activation of key proteins in the apoptosis and necroptosis pathways.

-

Cell Lysis: Treat cells with this compound at the desired concentration and time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Gomisin N-mediated enhancement of TRAIL-induced apoptosis.

Caption: Proposed pathway of Gomisin J-induced necroptosis.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The available evidence strongly suggests that gomisins, a class of lignans from Schisandra chinensis, are potent modulators of programmed cell death pathways. While detailed mechanistic studies have primarily focused on Gomisin J and N, the structural similarity within this class of compounds suggests that this compound may also possess significant pro-apoptotic and pro-necroptotic activities.

For researchers and drug development professionals, the dual ability of gomisins to induce both apoptosis and necroptosis presents a compelling therapeutic strategy, particularly for overcoming apoptosis resistance in cancer. Future research should focus on elucidating the specific molecular targets of this compound and its efficacy in preclinical cancer models. A deeper understanding of the structure-activity relationships among different gomisins will be crucial for the development of novel and effective anti-cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Deep Dive into Gomisin S and Its Analogs

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to natural products. Among these, the dibenzocyclooctadiene lignans, particularly Gomisin S and its analogs isolated from Schisandra chinensis, have emerged as promising scaffolds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its related compounds, offering a valuable resource for scientists engaged in the discovery and development of new medicines. This paper summarizes the available quantitative data, details key experimental protocols, and visualizes the complex signaling pathways modulated by these fascinating molecules.

Unveiling the Structure-Activity Landscape

The biological activity of this compound and its analogs is intricately linked to their unique three-dimensional structure. The dibenzocyclooctadiene core, the stereochemistry of the biphenyl linkage, and the nature and position of substituents on the aromatic rings and the cyclooctadiene ring all play crucial roles in determining the pharmacological effects. These compounds have been reported to possess a wide range of activities, including neuroprotective, cytotoxic, anti-inflammatory, and antioxidant effects.

Quantitative Structure-Activity Relationship Data

To facilitate a clear comparison of the biological activities of this compound and its analogs, the following tables summarize the available quantitative data from various studies. It is important to note that a comprehensive SAR study across a wide range of analogs for a single biological endpoint is not yet fully established in the public domain. The presented data is a compilation from different studies and assays.

Table 1: Cytotoxicity of Gomisin Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Gomisin G | Leukemia | 5.51 µg/mL | [1] |

| Gomisin G | HeLa | 5.51 µg/mL | [1] |

| Benzoylgomisin Q | Leukemia | 55.1 µg/mL | [1] |

| Benzoylgomisin Q | HeLa | 61.2 µg/mL | [1] |

| Schisantherin A | Leukemia | 61.2 µg/mL | [1] |

Table 2: Neuroprotective and Antioxidant Activities of Gomisin Analogs

| Compound | Assay | EC50/IC50 (µM) | Reference |

| Schisandrene | Antioxidant (DCFH-DA) | - | [2] |

| Gomisin J | Anti-inflammatory (NO production) | - | [3][4] |

| Gomisin N | Anti-inflammatory (NO production) | - | [3][4] |

| Schisandrin C | Anti-inflammatory (NO production) | - | [3][4] |

Note: For some compounds, specific IC50/EC50 values were not provided in the abstracts, but their activity was noted. Further investigation of the full-text articles is recommended for detailed quantitative data.

From the available data, certain structural trends can be inferred. For instance, the presence of an exocyclic methylene group appears to be important for antioxidant activity[2]. In terms of anti-inflammatory effects, dibenzocyclooctadiene lignans with an S-biphenyl configuration and a methylenedioxy group have been shown to strongly inhibit microglia activation[5]. The addition of a methoxy group on the cyclooctadiene ring can enhance this activity, while an acetyl or hydroxyl group at the C-7 position tends to decrease it[5].

Key Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activities of this compound and its analogs.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Gomisin analogs and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration should be such that the initial absorbance at 517 nm is approximately 1.0.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the Gomisin analogs with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[6][7][8][9][10]

Anti-inflammatory Activity Assessment: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, egg albumin (or bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induction of Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5-10 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound. The IC50 value can then be determined.[11][12][13]

Visualizing the Molecular Mechanisms: Signaling Pathways

This compound and its analogs exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.

Gomisin N and the GSK3β/Nrf2 Signaling Pathway

Gomisin N has been shown to exhibit neuroprotective effects by modulating the Glycogen Synthase Kinase 3β (GSK3β) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16][17]

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sentosacy.com [sentosacy.com]

- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.aalto.fi [research.aalto.fi]

- 7. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignin Structural Characterization and Its Antioxidant Potential: A Comparative Evaluation by EPR, UV-Vis Spectroscopy, and DPPH Assays [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of GSK3β/Nrf2 signaling pathway modulated erastin-induced ferroptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Yield Extraction and Purification of Gomisin S from Schisandra chinensis

Audience: Researchers, scientists, and drug development professionals.

Introduction Schisandra chinensis is a medicinal plant whose fruits are rich in bioactive dibenzocyclooctadiene lignans.[1][2] These compounds, including various gomisins, are recognized for a range of pharmacological activities such as hepatoprotective, anti-inflammatory, and anticancer effects.[2][3][4][5][6] Gomisin S, a specific lignan within this class, is of significant interest for its potential therapeutic applications. This document provides detailed protocols for the efficient extraction and high-purity isolation of this compound from the dried fruits of Schisandra chinensis, intended for research and drug development purposes. The methodologies cover several common extraction techniques and a multi-step purification strategy employing column chromatography and High-Performance Liquid Chromatography (HPLC).

I. Extraction Methodologies

The initial step in isolating this compound is the extraction of total lignans from the plant matrix. The choice of method can significantly impact yield and purity.[7] Lignans from Schisandra are generally lipophilic, making them suitable for extraction with organic solvents.[7] Several established methods, including maceration, Ultrasound-Assisted Extraction (UAE), and Heat Reflux Extraction (HRE), are detailed below.

Experimental Protocols: Extraction

1. Plant Material Preparation:

-

Obtain dried fruits of Schisandra chinensis.

-

Grind the fruits into a fine powder (e.g., passing through a 120-mesh sieve) to increase the surface area for extraction.[1]

-

Dry the powder in a vacuum oven at a low temperature (e.g., 45°C) to a constant weight to remove residual moisture.[8]

2. Protocol 1: Maceration (Cold Soak Extraction) Maceration is a simple technique involving soaking the plant material in a solvent.

-

Solvent: 80% aqueous ethanol.[9]

-

Procedure:

-

Place 100 g of dried Schisandra powder into a large flask.

-

Add 1 L of 80% aqueous ethanol (1:10 solid-to-liquid ratio).[9]

-

Seal the flask and let it stand at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.[9]

-

Combine all filtrates.

-

Concentrate the combined extract in vacuo at 40°C using a rotary evaporator to obtain the crude extract.[9]

-

3. Protocol 2: Ultrasound-Assisted Extraction (UAE) UAE uses ultrasonic waves to accelerate solvent penetration and compound release.

-

Solvent: 81% aqueous ethanol.[8]

-

Procedure:

-

Place 100 g of dried Schisandra powder in a 2 L flask.

-

Add 2 L of 81% aqueous ethanol (1:20 solid-to-liquid ratio).[8]

-

Partially immerse the flask in an ultrasonic bath.

-

Perform extraction at an ultrasonic power of approximately 220-230 W for 30-40 minutes.[8]

-

Filter the resulting extract.

-

The extract is now ready for concentration via rotary evaporation as described in the maceration protocol.

-

4. Protocol 3: Heat Reflux Extraction (HRE) HRE, a traditional method, uses heat to increase extraction efficiency but may risk degrading thermolabile compounds.[7]